2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide
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Overview
Description
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide typically involves a multi-step process. One common method includes the reaction of isatins with o-amino N-aryl/alkyl benzamides under oxidative conditions mediated by iodine (I2) and tert-butyl hydroperoxide (TBHP). This domino synthesis approach allows for the formation of the desired quinazoline derivative with high yields and broad functional group tolerance .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would likely be applied to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Iodine (I2) and tert-butyl hydroperoxide (TBHP) are commonly used oxidizing agents.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides and bases such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinazoline derivatives, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as a DNA intercalator, binding to DNA and disrupting its function, which can lead to anticancer effects . Additionally, it may inhibit specific enzymes or receptors involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetate: Another quinazoline derivative with similar structural features.
1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-6-yl sulfonyl methylamino acetic acid: A related compound with different functional groups.
Uniqueness
2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its potential as an anticancer agent and its ability to undergo various chemical reactions make it a valuable compound for research and development.
Properties
Molecular Formula |
C22H26N4O3 |
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Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]acetamide |
InChI |
InChI=1S/C22H26N4O3/c1-3-25(17-9-6-8-16(2)14-17)13-7-12-23-20(27)15-26-21(28)18-10-4-5-11-19(18)24-22(26)29/h4-6,8-11,14H,3,7,12-13,15H2,1-2H3,(H,23,27)(H,24,29) |
InChI Key |
VJFWITATCDSOAW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)CN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Origin of Product |
United States |
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